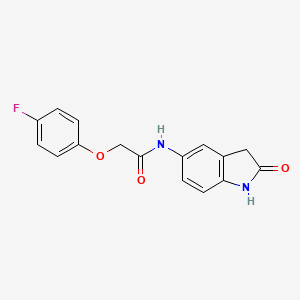

2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c17-11-1-4-13(5-2-11)22-9-16(21)18-12-3-6-14-10(7-12)8-15(20)19-14/h1-7H,8-9H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTFHJHZBDGUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorophenoxy group and an indolinone moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes.

- Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways, impacting cellular responses in cancer and other diseases.

Cytotoxicity Assays

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including HT-29 (colon adenocarcinoma) and MCF7 (breast adenocarcinoma). The results from these studies are summarized in Table 1.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15.3 | Apoptosis induction |

| MCF7 | 12.7 | Cell cycle arrest |

These findings suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating potential as an anticancer agent.

Enzyme Inhibition Studies

In addition to cytotoxicity, the compound has been tested for its ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The results are presented in Table 2.

| Enzyme | IC (µM) | Selectivity Ratio |

|---|---|---|

| α-Glucosidase | 25.0 | 17.48 (vs α-Amylase) |

The selectivity of the compound for α-glucosidase over α-amylase suggests that it may be a promising candidate for managing type 2 diabetes through targeted inhibition.

Case Study 1: Anticancer Activity

A study conducted by researchers focused on the anticancer properties of indolinone derivatives, including this compound. The compound was found to induce apoptosis in HT-29 cells through the activation of caspases, leading to programmed cell death. This was confirmed by flow cytometry analysis showing an increase in sub-G1 phase cells.

Case Study 2: Diabetes Management

Another investigation explored the potential use of this compound as an α-glucosidase inhibitor. In vitro assays demonstrated that it effectively reduced glucose absorption in intestinal cells, providing a mechanism for its application in diabetes management.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Key Comparisons:

Oxindole vs. Quinazoline Scaffolds The oxindole core in the target compound is structurally distinct from quinazoline derivatives (e.g., compound 38 in ). Oxindoles are associated with selective kinase inhibition (e.g., sunitinib), while quinazolines often target EGFR or DHFR enzymes. The 4-fluorophenoxy group may confer improved blood-brain barrier penetration compared to quinazoline sulfonamides .

Substituent Effects on Anticancer Activity The hydrazone-linked chlorophenyl derivative (compound 6d in ) showed moderate antiproliferative activity, whereas the thiadiazole-phenoxy analogue (compound 7d in ) exhibited superior cytotoxicity (IC₅₀ = 1.8 µM). This suggests that heterocyclic linkers (thiadiazole) enhance potency compared to hydrazones.

Fluorophenoxy vs. Chlorophenyl Groups Fluorine’s electronegativity in the target compound may improve metabolic stability over chlorophenyl analogues (e.g., compound 5RH2 in ), which are prone to oxidative dechlorination. However, chlorophenyl groups in thiazolidinones (e.g., compound in ) demonstrated stronger H-bond interactions with HIS163 in SARS-CoV-2 Mpro, highlighting substituent-dependent target specificity .

Morpholine vs. Thioether Modifications

- A morpholine-substituted analogue (compound in ) displayed a logP of 0.64, suggesting better aqueous solubility than the target compound. In contrast, thioether-containing derivatives (e.g., ) showed enhanced antibacterial activity due to sulfur’s nucleophilic reactivity .

Physicochemical and Pharmacokinetic Properties

The target compound’s higher polar surface area (due to the oxindole carbonyl) may limit blood-brain barrier penetration compared to morpholine derivatives but could enhance solubility for oral administration .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(4-fluorophenoxy)-N-(2-oxoindolin-5-yl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step routes, starting with coupling the fluorophenoxy moiety to the indolinone core. Key steps include nucleophilic substitution (using NaH or K₂CO₃ as bases) and amidation reactions. For example, activating the carboxylic acid group with EDCI/HOBt can facilitate amide bond formation. Yields are optimized by controlling solvent polarity (e.g., DMF or dichloromethane) and temperature (60–80°C for amidation). Purity is confirmed via TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical for verifying the fluorophenoxy and indolinone moieties. For spatial arrangement, X-ray crystallography provides bond lengths/angles (e.g., C-F bond ~1.35 Å). Mass spectrometry (HRMS or ESI-MS) validates molecular weight (±2 ppm accuracy). IR spectroscopy confirms carbonyl stretches (~1680–1720 cm⁻¹ for acetamide and indolinone C=O) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to bioactive indolinones. Use fluorogenic substrates for real-time activity monitoring. For cellular studies, employ cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values against controls like staurosporine. Include dose-response curves (1 nM–100 µM) .

Advanced Research Questions

Q. How can contradictory data on bioactivity be resolved when testing this compound across different cell lines?

- Methodological Answer : Contradictions may arise from cell-specific uptake or off-target effects. Use isotopic labeling (³H or ¹⁴C) to quantify intracellular accumulation. Pair with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Validate hypotheses via CRISPR knockout of suspected targets (e.g., kinases) and re-test activity. Cross-reference with structural analogs to isolate pharmacophore contributions .

Q. What computational strategies predict binding modes of this compound with potential molecular targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of targets (e.g., EGFR or CDK2). Apply density functional theory (DFT) to optimize ligand geometry and calculate electrostatic potential maps. Molecular dynamics (MD) simulations (50–100 ns) in explicit solvent (TIP3P water) assess binding stability. Validate with free-energy perturbation (FEP) for ΔG calculations .

Q. How can reaction conditions be modified to scale up synthesis without compromising purity?

- Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., acylations). Use immobilized catalysts (e.g., polymer-supported EDCI) to simplify purification. Monitor intermediates in real-time via inline FTIR or Raman spectroscopy. For crystallization, employ antisolvent addition (e.g., heptane to DMF) under controlled cooling rates (1–2°C/min) to minimize impurities .

Q. What strategies elucidate the metabolic stability and degradation pathways of this compound?

- Methodological Answer : Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) products. Use deuterium labeling at labile sites (e.g., acetamide NH) to track degradation. Compare stability in simulated gastric fluid (pH 2) vs. intestinal fluid (pH 6.8) for oral bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.